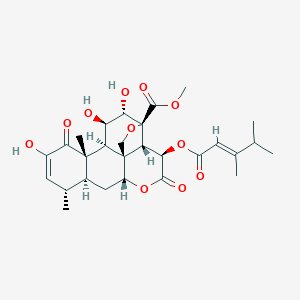![molecular formula C6H6ClN3 B012543 7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 110701-34-3](/img/structure/B12543.png)
7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has been widely studied for its potential use in the development of new drugs. This compound has been shown to exhibit a range of interesting biological properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole is not yet fully understood, although it is thought to act through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole have been extensively studied. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory prostaglandins. It has also been shown to exhibit anti-cancer activity by inhibiting the activity of topoisomerase II. In addition, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole in lab experiments include its ability to exhibit a range of interesting biological properties, making it a promising candidate for further investigation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are a number of future directions for research into 7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole. These include investigating its potential use in the development of new anti-inflammatory, anti-cancer, and anti-microbial drugs. In addition, further investigation into its mechanism of action is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole can be achieved through a variety of methods, including the reaction of 2-chloroacetophenone with hydrazine hydrate, followed by cyclization with potassium carbonate. Other methods include the reaction of 2-chloroacetophenone with guanidine hydrochloride, followed by cyclization with sodium ethoxide.
Applications De Recherche Scientifique
The scientific research application of 7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole has been extensive, with a number of studies investigating its potential use in the development of new drugs. This compound has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-microbial activity.
Propriétés
Numéro CAS |
110701-34-3 |
|---|---|
Formule moléculaire |
C6H6ClN3 |
Poids moléculaire |
155.58 g/mol |
Nom IUPAC |
7-chloro-2-methyl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H6ClN3/c1-4-3-10-6(9-4)5(7)2-8-10/h2-3,8H,1H3 |
Clé InChI |
LTRDIGKDFUNSBW-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=N1)C(=CN2)Cl |
SMILES canonique |
CC1=CN2C(=N1)C(=CN2)Cl |
Synonymes |
1H-Imidazo[1,2-b]pyrazole, 7-chloro-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















